2-Methyl-5-nitroquinoxaline
Overview
Description
2-Methyl-5-nitroquinoxaline is a chemical compound with the formula C9H7N3O2 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 2-Methyl-5-nitroquinoxaline, has been a subject of extensive research due to their wide range of physicochemical and biological activities . Various synthetic strategies have been developed to decorate the quinoxaline scaffold with proper functional groups .Molecular Structure Analysis
The molecular structure of 2-Methyl-5-nitroquinoxaline can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more . These techniques provide detailed information about the molecular structure and properties of the compound .Chemical Reactions Analysis
Quinoxaline derivatives, including 2-Methyl-5-nitroquinoxaline, have been utilized in various chemical reactions due to their diverse physicochemical properties . These reactions include oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-5-nitroquinoxaline can be analyzed using various techniques. These properties include melting point, boiling point, density, molecular formula, molecular weight, and more . The unique properties of nanomaterials like 2-Methyl-5-nitroquinoxaline have led to their use in various fields such as medicine, electronics, agriculture, chemical catalysis, and the food industry .Scientific Research Applications
Antibacterial Properties
Quinoxaline derivatives, including those related to 2-Methyl-5-nitroquinoxaline, have shown promising antibacterial properties. For instance, a study conducted by Taiwo, Obafemi, and Akinpelu (2021) synthesized hydrazones from 3-methyl-6-nitroquinoxaline-2-one and tested their antibacterial efficacy. The compounds exhibited significant bactericidal effects against various bacterial strains, indicating their potential as broad-spectrum antibacterial agents (Taiwo, Obafemi, & Akinpelu, 2021).
Cationic Recognition in Sensors
Research by Breznova et al. (2003) involved using substituted 5-nitroquinoxalines, including derivatives of 2-Methyl-5-nitroquinoxaline, in sensor technology. These compounds were used in poly(vinyl chloride)-membrane and electropolymerized electrodes as sensors for various cationic species. This study demonstrated the potential of these compounds in developing selective sensors for Ag+ ions (Breznova et al., 2003).
Synthesis and Reactivity
Studies on the reactivity and synthesis of nitroquinoxalines, including 2-Methyl-5-nitroquinoxaline, have been conducted to explore their potential applications. For example, Otomasu and Yoshida (1960) studied the nitration of quinoxalines, which is a crucial step in synthesizing various quinoxaline derivatives. These reactions are fundamental for understanding the chemical behavior and potential applications of quinoxaline compounds (Otomasu & Yoshida, 1960).
Potential Antimalarial Activity
In medicinal chemistry, quinoxaline derivatives have been explored for their potential antimalarial properties. Werbel et al. (1986) synthesized a series of compounds related to quinoxalines and evaluated their antimalarial potency. Their study found correlations between the structural features of these compounds and their antimalarial activity, indicating the potential of quinoxaline derivatives in antimalarial drug development (Werbel et al., 1986).
Future Directions
Quinoxaline derivatives, including 2-Methyl-5-nitroquinoxaline, have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Future research will likely focus on developing newer synthetic strategies and novel methodologies to further explore the potential of these compounds .
properties
IUPAC Name |
2-methyl-5-nitroquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-6-5-10-9-7(11-6)3-2-4-8(9)12(13)14/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHMXKSMCSGFJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)C=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-nitroquinoxaline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.